![molecular formula C23H22N2O4S B2607924 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922137-24-4](/img/structure/B2607924.png)

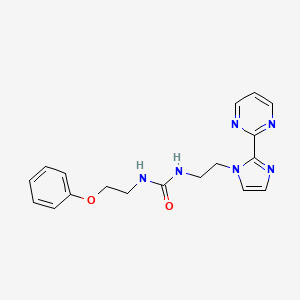

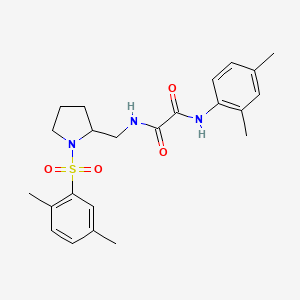

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

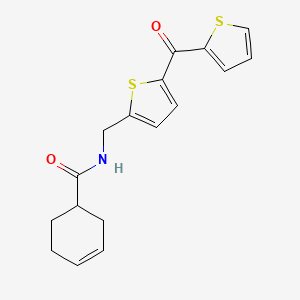

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The compound contains a dibenzo[b,f][1,4]oxazepin-2-yl moiety, which is a tricyclic structure that is often found in various pharmaceutical drugs .Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

- Catalytic Enantioselective aza-Reformatsky Reaction : This research discusses the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives through a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process results in high yields and enantioselectivities, preserving optical purity in different transformations of the corresponding chiral β-amino esters (L. D. Munck et al., 2017).

- Enantioselective Alkylation with Et2Zn : This study presents an enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines catalyzed by a (R)-VAPOL-Zn(II) complex, leading to the formation of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities (L. D. Munck et al., 2017).

Synthesis of Derivatives

- Asymmetric Alkynylation : A method for asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines was developed, yielding optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This process showed high enantiomeric excesses (ee) and facilitated subsequent transformations of the carbon-carbon triple bond in the heterocyclic products (Yuanyuan Ren et al., 2014).

Novel Synthesis Methods

- Biomass-Involved Synthesis Strategy : This research outlines an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. The process involves N-arylation reactions and chemo- and regio-selective intramolecular transformations, yielding diversified products with good to excellent yields (Ensheng Zhang et al., 2015).

Pharmaceutical Applications

- Methanesulfonic Acid Salt Forms : A study on the methanesulfonic acid salt forms of carbamazepine and its analogue 10,11-dihydrocarbamazepine, providing insights into their crystal structures and protonation states (A. Eberlin et al., 2013).

- Ru-Catalyzed Asymmetric Transfer Hydrogenation : The first report on asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high conversion and enantioselectivity in water as a solvent (G. More & B. Bhanage, 2017).

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-25-20-6-4-5-7-22(20)29-21-13-12-18(14-19(21)23(25)26)24-30(27,28)15-17-10-8-16(2)9-11-17/h4-14,24H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMHTNONOZFOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)

![4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B2607854.png)

![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)

![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)